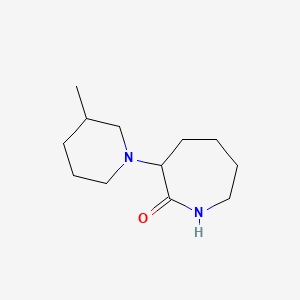
3-(3-Methylpiperidin-1-yl)azepan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Methylpiperidin-1-yl)azepan-2-one, also known as MPAA, is a cyclic amide compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
3-(3-Methylpiperidin-1-yl)azepan-2-one has shown potential in various scientific research applications. It has been studied as a potential drug candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. 3-(3-Methylpiperidin-1-yl)azepan-2-one has also been investigated as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells.
Mechanism of Action
The mechanism of action of 3-(3-Methylpiperidin-1-yl)azepan-2-one is not fully understood, but it is believed to act as a modulator of neurotransmitters in the brain. It has been shown to increase levels of dopamine and acetylcholine, which are important neurotransmitters involved in cognitive function.
Biochemical and Physiological Effects:
3-(3-Methylpiperidin-1-yl)azepan-2-one has been shown to have several biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal studies. It has also been shown to have neuroprotective effects, protecting neurons from damage and death.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(3-Methylpiperidin-1-yl)azepan-2-one in lab experiments is its ability to cross the blood-brain barrier, allowing it to act directly on the brain. However, one limitation is that it is not very soluble in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several potential future directions for 3-(3-Methylpiperidin-1-yl)azepan-2-one research. One area of interest is its potential as a treatment for drug addiction. 3-(3-Methylpiperidin-1-yl)azepan-2-one has been shown to reduce drug-seeking behavior in animal studies, and further research could explore its potential as a treatment for addiction in humans. Another area of interest is its potential as a treatment for depression. 3-(3-Methylpiperidin-1-yl)azepan-2-one has been shown to increase levels of serotonin, a neurotransmitter involved in mood regulation, and further research could explore its potential as a treatment for depression.
Synthesis Methods
The synthesis of 3-(3-Methylpiperidin-1-yl)azepan-2-one involves the reaction of 3-methylpiperidine with cyclopentanone in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with acetic anhydride to form the final compound. This method has been optimized to produce high yields of pure 3-(3-Methylpiperidin-1-yl)azepan-2-one.
properties
IUPAC Name |
3-(3-methylpiperidin-1-yl)azepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-10-5-4-8-14(9-10)11-6-2-3-7-13-12(11)15/h10-11H,2-9H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCIIYWICAJAKSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2CCCCNC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


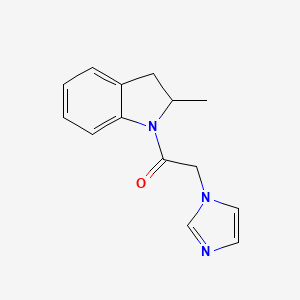
![2-[(2,5-Dimethylphenoxy)methyl]-6-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7492046.png)
![2-[(3,4-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7492052.png)
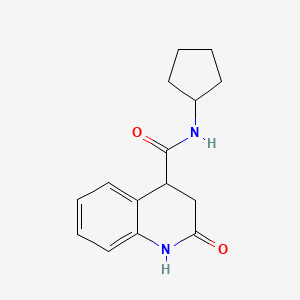
![2-[(3,5-Dimethylphenoxy)methyl]-6-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7492066.png)

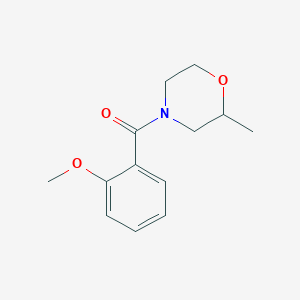
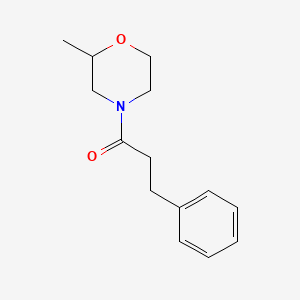
![1-[(3-Methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B7492100.png)
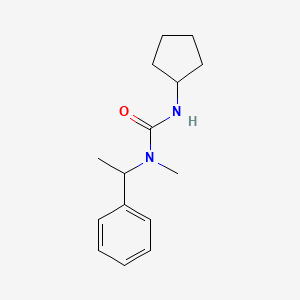
![4-[1-(4-Fluorophenyl)ethyl]-2-methylmorpholine](/img/structure/B7492120.png)
![2-Cyclopent-2-en-1-yl-1-(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)ethanone](/img/structure/B7492130.png)
![2-Methyl-4-[(4-pyrazol-1-ylphenyl)methyl]morpholine](/img/structure/B7492132.png)